2,4,6-Trinitrotoluene

Descripción

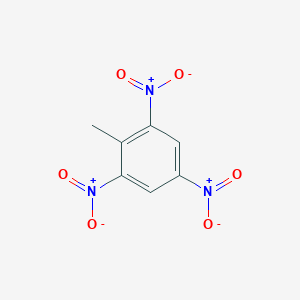

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSSULHKWOKEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6, Array | |

| Record name | TNT, WETTED WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024372 | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tnt, wetted with not less than 30% water appears as a slurry of a yellow water-insoluble crystalline solid. Can burn, although difficult to ignite. When water has been driven off or evaporated the residue is easily ignited, burns vigorously, and is highly explosive. Produces toxic oxides of nitrogen during combustion. May explode under exposure to intense heat. Primary hazard is blast of an explosion, not flying projectiles or fragments., Trinitrotoluene, dry or wetted with less than 30 percent water, by mass appears as an explosive solid. Primary hazard is from effects of a blast. Not designed to produce significant fragmentation or throw projectiles. May explode under exposure to intense heat or fire., Other Solid; Pellets or Large Crystals, Colorless to pale-yellow, odorless solid or crushed flakes; [NIOSH], COLOURLESS-TO-YELLOW CRYSTALS., Colorless to pale-yellow, odorless solid or crushed flakes. | |

| Record name | TNT, WETTED WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 2-methyl-1,3,5-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/147 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

464 °F at 760 mmHg EXPLODES (NTP, 1992), 240 °C (explodes), 464 °F (explodes), 464 °F (Explodes) | |

| Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/147 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

(Explodes) (NIOSH, 2023), explodes, ? (Explodes) | |

| Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/147 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 115 mg/L at 23 °C, Sol less than 2,4,6-trinitrophenol in alc, ether, carbon disulfide, About 0.01% in water at 25 °C. 1 g/700 ml boiling water, Solubilities in various solvents at 18 °C. [Table#2876], For more Solubility (Complete) data for 2,4,6-TRINITROTOLUENE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.013, (77 °F): 0.01% | |

| Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trinitrotoluene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.654 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.654 at 20 °C/4 °C, 1.65 g/cm³, 1.65 | |

| Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/147 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.85 (Air = 1), Relative vapor density (air = 1): 7.85 | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.046 mmHg (NTP, 1992), 0.00000802 [mmHg], 8.02X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.0002 mmHg | |

| Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/147 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Tetranitromethane /is/ an impurity /of crude 2,4,6-trinitrotoluene/., 2,4,6-Trinitrotoluene is purified by the addn of a concn soln of sodium sulfite to extract isomers and impurities. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic rhombohedra from alc; commercial crystals (needles) are yellow, Colorless to pale-yellow solid or crushed flakes | |

CAS No. |

118-96-7 | |

| Record name | TNT, WETTED WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinitrotoluene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trinitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-methyl-1,3,5-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H43RF5TRM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/147 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene, 2,4,6-trinitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XU2AB98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

177.6 °F (NTP, 1992), 80.1 °C, 177.6 °F, 176 °F | |

| Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trinitrotoluene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/147 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Geochemistry and Transport Dynamics of 2,4,6 Trinitrotoluene

Environmental Occurrence and Distribution of 2,4,6-Trinitrotoluene

This compound is a synthetic compound, meaning it does not occur naturally in the environment. enviro.wikivliz.be Its presence is a direct result of human activities. enviro.wikivliz.be

Contamination Sources and Historical Dispositions in the Environment

The primary sources of TNT contamination stem from its manufacture, processing, and disposal. enviro.wikinih.govepa.gov Wastewater from manufacturing plants, often referred to as "red water," is a significant contributor to soil and water pollution. tandfonline.com During the mid-20th century, large quantities of off-specification or obsolete munitions were demilitarized using steam-out and melt-out processes, which generated substantial volumes of explosives-contaminated wastewater. epa.gov This wastewater was frequently discharged into unlined lagoons, ditches, and impoundments, leading to extensive soil and groundwater contamination. epa.govtandfonline.com

Spills, the firing of munitions, and the open burning or detonation of ordnance also release TNT into the environment. epa.govclu-in.org Historically, waste munitions were also discarded at sea, although the compound has not been detected in ocean waters near some of these dump sites. nih.gov

Spatial and Temporal Distribution Patterns in Aquatic and Terrestrial Systems

Once released, TNT can move through surface water and soil, eventually reaching groundwater. enviro.wikinih.gov However, its mobility in soil is somewhat limited as it tends to sorb (adhere) to soil particles. vliz.beepa.gov This sorption capacity means that while some TNT can reach shallow groundwater, a significant portion may remain in the surface soil at impact areas. epa.govepa.gov

In aquatic systems, the distribution of TNT is heavily influenced by sunlight. enviro.wikinih.gov It undergoes rapid breakdown in surface water when exposed to sunlight, a process known as photolysis. epa.gov As a result, TNT is not expected to persist for long periods in surface waters. vliz.beepa.gov In soil and sediment, microorganisms contribute to its breakdown, but at a much slower rate than photolysis in water. enviro.wikiepa.gov The persistence of TNT in the subsurface can be long-term, with some contaminated sites from World War II still showing high levels of the compound. tandfonline.comtandfonline.com

Presence of this compound in Military Training Areas and Legacy Sites

Military training ranges and former ammunition plants are the most common locations for TNT contamination. vliz.beepa.govtandfonline.com Decades of live-fire training and munitions manufacturing have resulted in widespread contamination of soil and, in some cases, groundwater at these sites. mdpi.comarmy.mil Concentrations of TNT in the soil at these locations can be highly variable and heterogeneously distributed, ranging from trace amounts to several grams per kilogram of soil. nih.govresearchgate.net

For instance, at a former explosives factory in Australia, a five-tonne crystalline TNT source was found in the near-surface soils at the base of a process waste lagoon, leading to groundwater contamination. tandfonline.com In the United States, TNT has been identified at numerous hazardous waste sites on the Environmental Protection Agency's (EPA) National Priorities List. nih.govepa.govepa.gov The highest levels of exposure risk are typically found around Army ammunition plants where explosives were manufactured, loaded, or disposed of. epa.gov

Environmental Fate Pathways of this compound

The fate of TNT in the environment is governed by several physical, chemical, and biological processes that determine its transport, transformation, and persistence.

Sorption and Desorption Dynamics in Diverse Soil and Sediment Matrices

Sorption, the process by which a substance adheres to a solid, is a key factor in the environmental fate of TNT. vliz.beepa.gov Soils, particularly those with high organic matter or clay content, have a significant capacity for the rapid sorption of TNT. epa.govmdpi.com This process limits the migration of TNT from the soil into groundwater. vliz.be

The strength of this sorption is influenced by several factors, including the chemical nature of the soil's organic matter and the presence of different ions. bme.huresearchgate.net For example, the sorption of TNT can be influenced by the cation exchange capacity of the soil and its iron content. acs.org While sorption can be a reversible process, studies have shown that the desorption (release) of TNT and its breakdown products from soil particles can be slow and incomplete, a phenomenon known as hysteresis. researchgate.netacs.org This indicates that a portion of the sorbed TNT may become tightly bound to the soil matrix. tandfonline.com

Sorption Coefficients of TNT in Various Soils

| Soil/Sediment Type | Sorption Coefficient (Kd) (L/kg) | Reference |

|---|---|---|

| Surface Soils | 2.7 - 3.7 | mdpi.com |

| Aquifer Material | 0.04 - 0.27 | mdpi.com |

| General Soils | ~10 | acs.org |

| Loams | 29 | tandfonline.com |

| General Soils (High Affinity) | 170 | tandfonline.com |

Abiotic Degradation Mechanisms: Hydrolysis and Photolysis of this compound

Abiotic degradation refers to the breakdown of a chemical by non-biological processes. For TNT, the two primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis is a chemical reaction with water. The rate of TNT hydrolysis is significantly influenced by pH. tandfonline.comacs.org In neutral or acidic conditions typical of most natural environments, hydrolysis is not a significant degradation process for TNT. tuni.fi However, under alkaline (high pH) conditions, the rate of hydrolysis increases substantially. acs.orgbioline.org.brnih.gov This process has been explored as a potential method for treating TNT-contaminated soils and water. acs.orgdtic.mil

Photolysis , the breakdown of a compound by light, is a major transformation pathway for TNT, especially in surface waters. epa.govmdpi.complos.org When exposed to sunlight, TNT in water is rapidly degraded into various other compounds. enviro.wikinih.govresearchgate.net The half-life of TNT in surface waters due to photolysis can range from hours to a few days. epa.govresearchgate.net Photolysis can also occur on the surface of soils. vliz.be Products of TNT photolysis have been observed as coatings on TNT particles and as a fine powder on ranges with limited rainfall. epa.gov The rate of photolysis can be influenced by factors such as water chemistry, with faster degradation observed in seawater compared to freshwater or pure water. plos.orgresearchgate.net

Photolysis Half-life of TNT in Different Water Types

| Water Type | Photolysis Half-life | Reference |

|---|---|---|

| Seawater | 70 minutes | researchgate.net |

| Estuarine Water | 120 minutes | researchgate.net |

| Freshwater | 200 minutes | researchgate.net |

| Pure Water | 700 minutes | researchgate.net |

| Surface Waters (General) | 0.5 to many hours | epa.gov |

Volatilization and Atmospheric Dispersion Potential of this compound

The potential for this compound (TNT) to volatilize and disperse in the atmosphere is generally considered to be low due to its physicochemical properties. cdc.govtandfonline.com Key factors influencing this are its low vapor pressure and Henry's Law constant. cdc.govepa.gov

The vapor pressure of TNT at 25°C is 1.99 x 10⁻⁴ mm Hg, and its Henry's Law Constant is 4.57 x 10⁻⁷ atm-m³/mol at 20°C. epa.gov This low volatility means that TNT is not expected to significantly partition from surface water or soil into the atmosphere. cdc.gov Air stripping tests on wastewater containing TNT showed only an 8-10% loss of the compound over an 18-day period, further supporting its limited volatilization potential. cdc.gov

While direct volatilization is minimal, TNT can be released into the atmosphere through activities such as the open burning and detonation of munitions. cdc.gov Once in the atmosphere, it is expected to undergo direct photolysis, similar to its behavior in surface water. clu-in.org However, detailed studies on the atmospheric dispersion and long-range transport of TNT are limited. The focus of environmental concern has primarily been on its contamination of soil and water. tandfonline.comtandfonline.com

Table 1: Physicochemical Properties of this compound Influencing Volatilization

| Property | Value | Reference |

| Vapor Pressure (25°C) | 1.99 x 10⁻⁴ mm Hg | epa.gov |

| Henry's Law Constant (20°C) | 4.57 x 10⁻⁷ atm-m³/mol | epa.gov |

| Water Solubility (20°C) | 130 mg/L | epa.gov |

Subsurface Transport Modeling and Contaminant Plume Evolution

Migration Patterns in Groundwater and Surface Water Systems

The migration of this compound (TNT) in subsurface environments is a complex process governed by several interacting factors, including its solubility, sorption characteristics, and transformation processes. tandfonline.comdtic.mil TNT is released into the environment primarily through wastewater from manufacturing facilities, spills, and military activities such as the firing and disposal of munitions. cdc.govepa.gov

Once in the subsurface, TNT can dissolve in water and migrate, forming contaminant plumes in groundwater. cdc.govtandfonline.com Its relatively high water solubility of 130 mg/L at 20°C facilitates its transport in aqueous systems. epa.gov However, the extent of plume migration is often limited by strong sorption to soil and sediment particles. tandfonline.comepa.govscispace.com The soil organic carbon-water (B12546825) partition coefficient (Koc) for TNT is 300, indicating a high affinity for sorption to organic matter in soil. epa.gov This sorption can significantly retard the movement of TNT in groundwater. scispace.com

In surface water, the fate of TNT is largely dictated by photolysis, where it is rapidly broken down by sunlight. cdc.govepa.gov Biodegradation also occurs in both surface water and groundwater, but at a much slower rate than photolysis. cdc.govepa.gov The primary degradation products of TNT include 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT) and 4-amino-2,6-dinitrotoluene (B94180) (4-ADNT). tandfonline.com These transformation products can also be mobile and may form their own plumes. dtic.mil

Studies at former explosives factory sites have shown that TNT plumes in groundwater can be localized due to a combination of low hydraulic conductivity of the soil and strong sorption. tandfonline.comscispace.com For instance, at a site in Maribyrnong, Australia, a five-tonne source of crystalline TNT resulted in a localized plume within a loam aquitard. tandfonline.comscispace.com The persistence of such source zones can lead to long-term contamination of groundwater, with dissolution from the source acting as a continuous supply of TNT to the subsurface. tandfonline.com

Predictive Modeling Approaches for Environmental Transport of this compound

Predictive modeling is a crucial tool for understanding and managing the environmental transport of this compound (TNT). scispace.comgoogle.com These models integrate various physical, chemical, and biological processes to simulate the movement and fate of TNT in the subsurface. dtic.milsckcen.be

Several modeling approaches have been developed and applied to TNT transport. These range from relatively simple analytical models to complex numerical models that can account for heterogeneous subsurface conditions and a wide range of biogeochemical reactions. google.comsckcen.be

Key Processes in Predictive Models:

Advection and Dispersion: These models simulate the bulk movement of TNT with flowing groundwater (advection) and its spreading due to variations in flow paths (hydrodynamic dispersion). dtic.mil

Sorption: Sorption of TNT to soil and aquifer materials is a critical process that retards its transport. dtic.milscispace.com Models often use distribution coefficients (Kd) or Freundlich isotherms to describe this process. scispace.com

Transformation and Degradation: Predictive models can incorporate kinetic parameters to simulate the transformation of TNT into its various degradation products, such as 2-ADNT and 4-ADNT, through biotic and abiotic pathways. dtic.milsckcen.be

Examples of Predictive Models:

ATRANS20: This model was used to simulate the slow propagation of a TNT plume in a loam aquitard, demonstrating the long-term persistence of the contamination. tandfonline.com

HYDRUS-1D coupled with PHREEQC (HP1): This sophisticated model can simulate variably saturated water flow, solute transport, and a wide range of biogeochemical reactions, making it suitable for modeling the complex fate and transport of TNT and its degradation products. sckcen.be

LaGriT and FEHM: These 3D numerical codes have been used to simulate the fate and transport of TNT released from landmines, considering factors like rainfall and solar radiation. nih.gov

These predictive models are essential for assessing the long-term risks associated with TNT contamination, evaluating the effectiveness of remediation strategies, and making informed decisions for site management. dtic.milgoogle.com However, the accuracy of these models depends on the availability of reliable input parameters, such as sorption coefficients and transformation rate constants, which can be site-specific. dtic.milscispace.com

Table 2: Key Parameters in Predictive Modeling of TNT Transport

| Parameter | Description | Significance | Reference |

| Freundlich Adsorption Coefficient (KF) | Describes the non-linear sorption of TNT to soil. | A higher KF indicates stronger sorption and less mobility. | scispace.com |

| Transformation Rate Constant | Represents the rate at which TNT is degraded. | Determines the persistence of TNT in the subsurface. | scispace.com |

| Hydraulic Conductivity | A measure of how easily water can move through a porous medium. | Influences the velocity of groundwater and the rate of plume migration. | tandfonline.comscispace.com |

Ecotoxicological and Biological Impact of 2,4,6 Trinitrotoluene

Biotransformation and Metabolite Formation of 2,4,6-Trinitrotoluene

The biotransformation of this compound (TNT) is a complex process that varies significantly across different biological systems, including microbes, mammals, and plants. The primary mechanism involves the sequential reduction of its three nitro groups, leading to a variety of intermediate and terminal metabolites.

Microbial Metabolism and Nitro-Reduction Pathways of this compound

Microorganisms play a crucial role in the environmental fate of TNT, employing various metabolic pathways to transform this xenobiotic compound. The most common initial step in microbial metabolism of TNT is the reduction of one of the nitro groups, a reaction catalyzed by non-specific NAD(P)H-dependent nitroreductases ethz.ch. This process can occur under both aerobic and anaerobic conditions, leading to different metabolic end-products.

Under aerobic conditions, bacteria can typically reduce two of the three nitro groups of TNT ethz.ch. The reduction of the para-nitro group (at the C4 position) is often the most readily accomplished, followed by the ortho-nitro groups (at the C2 and C6 positions) nih.govresearchgate.net. This sequential reduction leads to the formation of hydroxylamino and amino derivatives. Key metabolites in aerobic pathways include 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT) and 4-amino-2,6-dinitrotoluene (B94180) (4-ADNT) nih.gov. Further reduction can lead to the formation of diaminonitrotoluenes. However, the complete mineralization of TNT under aerobic conditions is often limited due to the formation of highly recalcitrant azoxytetranitrotoluenes through the condensation of hydroxylamine (B1172632) intermediates asm.org. Some fungal species, such as Phanerochaete chrysosporium, can mineralize TNT under ligninolytic conditions by converting it into reduced intermediates that are then acted upon by ligninolytic enzymes asm.orgnih.gov.

Anaerobic metabolism of TNT can lead to a more complete reduction of the nitro groups. A common pathway involves the stepwise reduction of TNT to triaminotoluene (TAT) asm.orgnih.gov. This process involves the formation of monoaminodinitrotoluenes and diaminonitrotoluenes as intermediates nih.gov. While TAT can be a major end product, its subsequent degradation can be slow, and it is sometimes considered a dead-end metabolite that hinders complete mineralization nih.govnih.gov. However, some anaerobic consortia, such as those involving Desulfovibrio species, have demonstrated the capability to degrade TNT further, ultimately converting it to fatty acids like acetic acid nih.gov.

Table 1: Key Microbial Metabolites of this compound

| Metabolite | Abbreviation | Metabolic Pathway | Organism Type |

|---|---|---|---|

| 2-Amino-4,6-dinitrotoluene | 2-ADNT | Aerobic/Anaerobic Nitro-reduction | Bacteria, Fungi |

| 4-Amino-2,6-dinitrotoluene | 4-ADNT | Aerobic/Anaerobic Nitro-reduction | Bacteria, Fungi |

| 2,4-Diamino-6-nitrotoluene | 2,4-DANT | Aerobic/Anaerobic Nitro-reduction | Bacteria |

| 2,6-Diamino-4-nitrotoluene | 2,6-DANT | Aerobic/Anaerobic Nitro-reduction | Bacteria |

| 2,4,6-Triaminotoluene (B1203909) | TAT | Anaerobic Nitro-reduction | Anaerobic Bacteria (e.g., Clostridium, Desulfovibrio) |

| 2-Hydroxylamino-4,6-dinitrotoluene | 2-HADNT | Aerobic/Anaerobic Nitro-reduction | Bacteria, Fungi |

| 4-Hydroxylamino-2,6-dinitrotoluene | 4-HADNT | Aerobic/Anaerobic Nitro-reduction | Bacteria, Fungi |

Mammalian Biotransformation and Identification of this compound Metabolites

In mammals, TNT is metabolized in the liver, where it undergoes biotransformation into various substances that are then excreted, primarily in the urine epa.gov. The metabolic pathways in mammals also involve the reduction of the nitro groups. Several metabolites have been identified in the urine and blood of laboratory animals and humans exposed to TNT. These include untransformed TNT, 2-amino-4,6-dinitrotoluene (2-ADNT), 4-amino-2,6-dinitrotoluene (4-ADNT), 2,4-diamino-6-nitrotoluene (2,4-DANT), and 2,6-diamino-4-nitrotoluene (2,6-DANT) tandfonline.com. In addition to these, 4-hydroxylamino-2,6-dinitrotoluene and amino-nitrocresol proteins have also been identified in human urine epa.gov. The most prevalent biotransformation product found in NG108 neuroblastoma cells was identified as monoamino-dinitrotoluene nih.gov. Research on various animal tissues has also confirmed the presence of TNT and its metabolites, such as the diamino and monoamino derivatives epa.gov.

Plant Uptake and Metabolic Processing of this compound

Plants can take up TNT from contaminated soil and water through their root systems tandfonline.comdtic.mil. Once absorbed, TNT undergoes metabolic processing within the plant tissues. The primary metabolites identified in plants are similar to those found in microbial systems, namely 4-amino-2,6-dinitrotoluene (4-ADNT) and 2-amino-4,6-dinitrotoluene (2-ADNT), often found in roughly equal amounts nih.gov. These metabolites can be found in both the roots and shoots of the plants nih.gov.

In addition to nitro-reduction, plants can also conjugate TNT and its metabolites to biomolecules. For instance, two glutathione (B108866) transferases from Arabidopsis thaliana have been shown to conjugate TNT with glutathione, forming TNT-glutathione conjugates frontiersin.org. One of these enzymes can even catalyze the substitution of a nitro group with glutathione, forming 2-glutathionyl-4,6-dinitrotoluene frontiersin.org. This conjugation is a detoxification mechanism that can lead to the sequestration of the compounds within the plant's vacuoles. Studies using radiolabeled TNT have shown that a significant portion of the absorbed radioactivity becomes bound and insoluble within the plant cell structures, with a higher concentration in the roots compared to the aerial parts researchgate.net.

Ecological Effects of this compound on Biota

Impact on Indigenous Microbial Communities and Ecosystem Function

TNT contamination can dramatically alter the structure and function of indigenous microbial communities in soil. High concentrations of TNT can lead to a reduction in the number of culturable bacteria and a shift in the composition of the microbial population researchgate.netnih.gov. This can result in a decrease in both the genetic and functional diversity of the soil microbial community researchgate.netnih.gov. The presence of TNT and its metabolites can inhibit crucial soil microbial processes, such as dehydrogenase activity and nitrogen fixation, even at low concentrations researchgate.net. However, the contamination can also lead to the selection and enrichment of microbial populations with the ability to tolerate and transform TNT. For example, the presence of TNT metabolites like 2-ADNT and 4-ADNT in contaminated soil is evidence of microbial transformation activity tandfonline.com. While TNT is toxic, its microbial metabolites are generally considered to be less toxic and can bind more tightly to soil particles, which reduces their bioavailability researchgate.net.

Toxicity to Aquatic Organisms and Marine Ecosystems

TNT is toxic to a wide range of aquatic organisms, including algae, invertebrates, and fish ethz.chilo.org. Its presence in aquatic environments can have severe pathological consequences for the viability and functional state of these organisms dnu.dp.ua. Studies have shown TNT to be highly toxic to freshwater green algae (Selenastrum capricornutum), tidepool copepods (Tigriopus californicus), and oyster larvae (Crassostrea gigas) nih.gov.

In the marine amphipod Hyalella azteca, the toxicity of TNT and its degradation products can be unpredictable, with some studies suggesting increased toxicity as it degrades and others suggesting the opposite nih.gov. For this organism, the most reduced degradation product, 2,4-diamino-6-nitrotoluene (2,4-DANT), was found to be the most toxic nih.gov. In fish, exposure to TNT can induce oxidative stress and cause destructive changes in red blood cells dnu.dp.ua.

For marine bivalves like the blue mussel (Mytilus spp.), exposure to TNT can lead to bioaccumulation of the parent compound and its metabolites, 2-ADNT and 4-ADNT nih.gov. Even at low concentrations, TNT can trigger responses in antioxidant enzymes and other biomarkers nih.gov. The metabolism of TNT within these organisms is rapid, but persistent exposure can lead to adverse health effects researchgate.netnih.gov.

Table 2: Ecotoxicity of this compound to Selected Aquatic Organisms

| Organism | Organism Type | Observed Effect |

|---|---|---|

| Selenastrum capricornutum | Freshwater Green Algae | High Toxicity nih.gov |

| Tigriopus californicus | Tidepool Copepod | High Toxicity nih.gov |

| Crassostrea gigas (larvae) | Oyster | High Toxicity nih.gov |

| Hyalella azteca | Amphipod | Toxicity varies with degradation products; 2,4-DANT is highly toxic nih.gov |

| Carassius gibelio | Fish | Induces oxidative stress and damages red blood cells dnu.dp.ua |

| Mytilus spp. | Mussel | Bioaccumulation of TNT and metabolites; triggers antioxidant enzyme responses nih.gov |

| Daphnia magna | Crustacean | LD50 of 41.8 mg/L after 96 hours of exposure dnu.dp.ua |

Phytotoxicity and Induced Plant Stress Responses to this compound

The explosive compound this compound (TNT) exhibits significant phytotoxicity, impacting plant growth and development. ukri.org Upon exposure, plants absorb TNT, primarily through their root systems, leading to a range of observable toxic effects. These include stunted root and shoot growth, bleaching of leaves, and a general reduction in biomass. paris-saclay.fr The extent of these effects can vary depending on the plant species and the concentration of TNT in the soil. For instance, some studies have shown that alfalfa (Medicago sativa) is unable to grow in soil containing 100 mg of TNT per kg, while wheat and bush bean can tolerate concentrations up to 500 mg per kg. scialert.net

At the cellular level, the toxicity of TNT is linked to its metabolic transformation within the plant. ukri.org A key mechanism of TNT phytotoxicity involves its reduction in the mitochondria and plastids. ukri.orgwhiterose.ac.uk This process is catalyzed by the enzyme monodehydroascorbate reductase 6 (MDHAR6), which reduces TNT to form a nitro radical. ukri.orgnih.gov This radical then reacts with oxygen to generate superoxide (B77818), a reactive oxygen species (ROS). ukri.orgnih.gov This futile cycle, requiring only small amounts of TNT, leads to a continuous production of damaging ROS within these vital organelles. ukri.orgwhiterose.ac.uk The resulting oxidative stress can disrupt cellular processes and contribute to the observed toxic effects. whiterose.ac.uk

Plants have developed detoxification pathways to cope with toxic compounds like TNT. nih.gov A primary response involves the conjugation of transformed TNT intermediates with molecules such as sugars and glutathione. ukri.org Specifically, plants can metabolize TNT to compounds like 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT). scialert.net Furthermore, research has identified that uridine diphosphate (UDP) glycosyltransferases (UGTs) in Arabidopsis thaliana play a crucial role in detoxifying TNT transformation products, particularly 2- and 4-hydroxylaminodinitrotoulene, by conjugating them with glucose. nih.gov Overexpression of certain UGTs has been shown to enhance TNT tolerance in seedlings. nih.gov

Table 1: Observed Phytotoxic Effects of this compound on Various Plant Species

| Plant Species | Observed Effects | TNT Concentration |

|---|---|---|

| Medicago sativa (Alfalfa) | Reduced emergence by 22-32%; Reduced shoot biomass by 48-50%; Reduced root biomass by 63-74% | ≤32 mg/kg DW |

| Medicago sativa (Alfalfa) | Inability to grow | 100 mg/kg soil |

| Phaseolus vulgaris (Bush Bean) | Tolerated and developed | 500 mg/kg soil |

| Wheat | Tolerated and developed | 500 mg/kg soil |

| Oat | Tolerated | Up to 1,600 mg/kg soil |

| Tobacco (Wild-type) | Stunted roots and shoots, bleaching | 0.25 mM TNT |

Bioaccumulation and Trophic Transfer Mechanisms in Food Chains

While this compound can be taken up by plants from contaminated soil, its bioaccumulation potential in animals appears to be limited. epa.govvliz.be Studies on aquatic organisms have shown that TNT is rapidly biotransformed, which minimizes the accumulation of the parent compound. nih.gov For instance, in benthic invertebrates such as Chironomus tentans and Lumbriculus variegatus, the bioconcentration factors for TNT were low, ranging from 3 to 4 ml g⁻¹. nih.gov

However, the biotransformation products of TNT can accumulate to a greater extent than the original compound. nih.gov In a study involving Atlantic salmon alevins exposed to TNT-contaminated water, the degradation products 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT) showed more efficient uptake compared to TNT itself. nih.gov The bioconcentration factors for 2-ADNT and 4-ADNT were 52 and 134 ml/g, respectively, significantly higher than that of TNT (0.34 ml/g). nih.gov This indicates that the metabolites of TNT are more likely to bioaccumulate in aquatic organisms. nih.gov

The potential for trophic transfer of TNT through the food chain also appears to be negligible, primarily due to its rapid metabolism. nih.gov An investigation into the bioaccumulation of TNT in channel catfish (Ictalurus punctatus) through feeding revealed a very small bioaccumulation factor. nih.gov This suggests that the transfer of TNT from lower to higher trophic levels via consumption is minimal compared to direct uptake from the water. nih.gov Nevertheless, the accumulation of TNT and its metabolites in organisms like the blue mussel (Mytilus edulis) raises concerns about the potential entry of these compounds into the marine food web. researchgate.net

Table 2: Bioconcentration Factors (BCF) of TNT and its Metabolites in Aquatic Organisms

| Organism | Compound | Bioconcentration Factor (ml/g) |

|---|---|---|

| Chironomus tentans | This compound | 3 - 4 |

| Lumbriculus variegatus | This compound | 3 - 4 |

| Lumbriculus variegatus | Extractable Radioactivity | 76 |

| Lumbriculus variegatus | Total Radioactivity | 216 |

| Atlantic Salmon Alevins | This compound | 0.34 |

| Atlantic Salmon Alevins | 2-amino-4,6-dinitrotoluene | 52 |

| Atlantic Salmon Alevins | 4-amino-2,6-dinitrotoluene | 134 |

Mechanisms of Cellular and Subcellular Toxicity of this compound

Reactive Oxygen Species Generation and Oxidative Stress Induction

A primary mechanism of this compound's toxicity at the cellular level is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. nih.govnih.gov The intracellular metabolism of TNT involves redox cycling, which leads to the formation of noxious reactive molecules. nih.govnih.gov This process can unbalance the cell's redox state, leading to an accumulation of ROS. awi.de

The metabolic activation of TNT produces reactive intermediates, such as nitroso and hydroxylamine compounds, which can interact with oxygen and cellular components, causing macromolecular damage and oxidative stress. nih.govnih.gov This proliferation of reactive species can deplete the cell's antioxidant enzymes, further exacerbating the oxidative damage. nih.gov Studies have shown that TNT exposure triggers an upregulation of antioxidant enzymes like superoxide dismutase (SOD) and catalase in liver cells, as well as in certain bacteria, as a protective response to the induced oxidative stress. nih.gov

In various organisms, from bacteria to humans, TNT-induced oxidative stress has been linked to its toxic effects. nih.gov For example, in the marine keystone species Mytilus spp. (mussels), exposure to TNT leads to an upregulation of genes involved in the oxidative stress response. awi.de In human liver cell lines (HepG2 and Hep3B), TNT has been shown to induce apoptosis (programmed cell death) through ROS-regulated mitochondrial dysfunction and endoplasmic reticulum stress. researchgate.net The use of an antioxidant, N-acetyl-cysteine, was found to alleviate DNA damage and cell death, confirming the role of ROS in TNT-induced toxicity. researchgate.netresearchgate.net

DNA Adduct Formation and Associated Genotoxicity Pathways

The genotoxicity of this compound is associated with the formation of DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical. This can lead to mutations and potentially cancer. The metabolic reduction of TNT produces reactive intermediates that can bind to DNA, forming these adducts. nih.gov

While direct evidence for TNT-induced DNA adducts in humans is part of ongoing research, studies on related compounds like 2,4- and 2,6-dinitrotoluene (B127279) (DNT) have demonstrated their ability to form hepatic DNA adducts in rats. nih.gov The genotoxic potential of TNT is also supported by its structural similarity to other carcinogenic nitrotoluenes. ca.gov

Mutagenicity assays have provided evidence for the genotoxic effects of TNT. It has been found to be mutagenic in Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation. nih.gov Furthermore, the urine of workers occupationally exposed to TNT has shown mutagenic activity in the TA98 strain. nih.gov Some metabolites of TNT have also exhibited mutagenic properties, although their effects may be weaker or require longer exposure times. nih.gov

Protein Interactions and Enzyme Inhibition by this compound

In humans exposed to TNT, the formation of hemoglobin adducts with amino-dinitrotoluenes (metabolites of TNT) has been observed and is consistent with the urinary excretion of these metabolites. nih.gov These adducts serve as biomarkers of exposure to TNT. ca.gov

At the enzymatic level, TNT and its metabolites can inhibit the function of various enzymes. The generation of reactive oxygen species during TNT metabolism can lead to oxidative damage to proteins, including enzymes, impairing their catalytic activity. nih.gov For instance, the induction of carbonyl reductases is considered a cytoprotective response to oxidative stress, suggesting that TNT exposure can lead to carbonyl stress and subsequent damage to macromolecules. nih.gov In plants, specific enzymes are involved in the detoxification of TNT. Uridine diphosphate (UDP) glycosyltransferases have been shown to conjugate TNT transformation products, which is a key step in the detoxification process. nih.gov

Carcinogenesis and Mutagenesis Research on this compound